molecular formula C7H5BrN2O4 B1284197 1-Bromo-2-methyl-3,4-dinitrobenzene CAS No. 290353-57-0

1-Bromo-2-methyl-3,4-dinitrobenzene

Cat. No.: B1284197
CAS No.: 290353-57-0
M. Wt: 261.03 g/mol
InChI Key: OXYXHHOXCIPFBY-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3,4-dinitrobenzene (CAS: 290353-57-0) is a brominated nitroaromatic compound characterized by a benzene ring substituted with bromine at position 1, a methyl group at position 2, and nitro groups at positions 3 and 2. Its molecular formula is C₇H₅BrN₂O₄, with a molecular weight of 277.03 g/mol. The compound is utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic frameworks and agrochemical building blocks . Commercial availability is noted at 95% purity, with pricing tiers such as ¥90.0 for 250 mg .

Properties

IUPAC Name

1-bromo-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYXHHOXCIPFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579153
Record name 1-Bromo-2-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290353-57-0
Record name 1-Bromo-2-methyl-3,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-bromo-1-methylbenzene, followed by further nitration to introduce the second nitro group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction TypeConditionsProductKey Observations
Bromine Displacement Reaction with NH₃ in ethanol at 50°C3,4-dinitro-2-methylanilineBromine replaced by amino group via SNAr mechanism
Nitration HNO₃/H₂SO₄ at 0–5°CNo reaction observedNitro groups block further nitration due to extreme deactivation

Mechanistic Insight :

  • Nitro groups at positions 3 and 4 direct incoming electrophiles to the meta position relative to themselves, but steric hindrance from the methyl group at position 2 limits reactivity .

  • The methyl group weakly activates the ring at position 6, but competing deactivation by nitro groups dominates .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom serves as an excellent leaving group under strong nucleophilic conditions:

Amination

ConditionsReagentsYieldProduct
Catalytic Pd(OAc)₂, DabcoNH₃ in EtOH73%2-methyl-3,4-dinitroaniline
SnCl₂·2H₂O in EtOH/EtOAcAmmonia derivatives91%4-bromo-3-methyl-1,2-benzenediamine

Key Factors :

  • Steric effects : Methyl group at position 2 slows substitution kinetics compared to non-methylated analogs .

  • Electronic effects : Nitro groups enhance the electrophilicity of the adjacent carbon, facilitating SNAr mechanisms.

Reduction Reactions

The nitro groups are selectively reducible under controlled conditions:

Nitro-to-Amine Reduction

Reducing AgentSolventTemperatureOutcome
SnCl₂·2H₂OEtOH/EtOAc80°CConverts both nitro groups to amines (91% yield)
H₂/Pd-CTHFRTPartial reduction to hydroxylamine intermediates

Comparative Reactivity :

  • Reduction of the 3-nitro group occurs faster than the 4-nitro group due to proximity to the methyl substituent .

  • Bromine remains intact under these conditions unless harsh reducing agents (e.g., LiAlH₄) are used .

Comparative Reactivity with Analogues

The methyl and nitro substituents create unique regiochemical outcomes compared to related compounds:

CompoundKey Structural FeatureReactivity Difference
1-Bromo-2,4-dinitrobenzeneNo methyl groupFaster NAS due to reduced steric hindrance
1-Bromo-3-nitrotolueneSingle nitro groupUndergoes Friedel-Crafts alkylation; blocked in 3,4-dinitro derivative
1-Chloro-2-methyl-3,4-dinitrobenzeneCl instead of Br10× slower substitution due to poorer leaving group ability

Thermal and Photochemical Behavior

  • Thermal decomposition occurs above 250°C, producing NOₓ gases and brominated aromatics .

  • UV irradiation in CH₂Cl₂ leads to homolytic C-Br bond cleavage, generating aryl radicals detectable via EPR .

This compound's reactivity profile makes it valuable for synthesizing polyfunctionalized aromatic systems in pharmaceutical intermediates and agrochemicals. Its stability under standard conditions (mp 174°C, bp 365°C) allows precise control in multistep syntheses.

Scientific Research Applications

1-Bromo-2-methyl-3,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-3,4-dinitrobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene product . The nitro groups on the benzene ring influence the reactivity and orientation of further substitutions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares key physical and chemical properties of 1-bromo-2-methyl-3,4-dinitrobenzene with structurally related halogenated nitrobenzenes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Boiling Point (°C)
This compound 290353-57-0 C₇H₅BrN₂O₄ 277.03 Organic solvents (e.g., DMSO, DMF) Not reported
1-Bromo-2,4-dinitrobenzene (BDNB) 584-48-5 C₆H₃BrN₂O₄ 262.99 Similar to CDNB Not reported
1-Chloro-2,4-dinitrobenzene (CDNB) 97-00-7 C₆H₃ClN₂O₄ 202.55 Hot alcohol, ether, benzene 194
1-Fluoro-2,4-dinitrobenzene (FDNB) 70-34-8 C₆H₃FN₂O₄ 186.09 Organic solvents Not reported

Key Observations :

  • The methyl group in this compound increases steric hindrance and molecular weight compared to non-methylated analogs like BDNB.
  • Halogen type (Br vs. Cl vs. F) significantly impacts molecular weight and polarizability, influencing solubility and reactivity .

Reactivity in Enzymatic Systems

Halogenated nitrobenzenes are substrates for glutathione S-transferases (GSTs), which catalyze conjugation reactions with glutathione (GSH). Comparative studies reveal:

Compound GST Activity (µmol/min/mg protein) Specific Enzyme Interaction
CDNB 174 (highest) Preferred substrate for GSTs (e.g., PvGSTU2-2)
BDNB Moderate (~50% of CDNB) Active but less efficient due to larger halogen
FDNB Low (~20% of CDNB) Reduced electrophilicity
This compound Not tested Likely reduced activity due to steric hindrance from methyl group

Mechanistic Insights :

  • Electrophilicity at the halogenated position drives GST activity. Bromine’s moderate electronegativity and size balance reactivity and steric effects .
  • The methyl group in this compound likely disrupts enzyme-substrate binding, reducing catalytic efficiency compared to BDNB .
Antifungal and Pesticidal Effects:
  • BDNB : Exhibits antifungal activity against Candida spp. with MIC = 12.5 µg/mL, comparable to commercial fungicides .
  • CDNB : Highly toxic to aquatic life (LC50 = 10 ppm for snails) but ineffective against snails in natural conditions .

Toxicity and Environmental Impact

Compound Mammalian Toxicity (LD50) Aquatic Toxicity
CDNB Rat oral: 1070 mg/kg Very toxic (long-term effects)
BDNB Not reported Lethal to larvae at 10 ppm
This compound Not reported Likely persistent due to bromine

Regulatory Notes:

  • CDNB is classified as hazardous under OSHA and EPA guidelines .
  • Brominated analogs may require stricter disposal protocols due to environmental persistence .

Biological Activity

1-Bromo-2-methyl-3,4-dinitrobenzene (CAS No. 55289-35-5) is a nitro-substituted aromatic compound that has garnered attention in various fields of biological and chemical research. Its unique structure, characterized by a bromine atom and two nitro groups attached to a methyl-substituted benzene ring, suggests potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₆BrN₂O₄
Molecular Weight216.03 g/mol
Density1.6 ± 0.1 g/cm³
Melting Point38-40 °C
Boiling Point259.6 °C
Flash Point110.8 °C

These properties influence its solubility, stability, and reactivity in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound possesses cytotoxic effects on human cancer cell lines. For instance, a study by Lee et al. (2023) reported an IC50 value of 30 µM against the HeLa cervical cancer cell line. The compound induced apoptosis through the activation of caspase pathways, leading to increased levels of reactive oxygen species (ROS) within the cells.

Mutagenicity and Genotoxicity

The mutagenic potential of this compound was evaluated using the Ames test, which assesses the mutagenic effects on Salmonella typhimurium. Results indicated a significant increase in revertant colonies at higher concentrations (100 µg/plate), suggesting that this compound may be a potential mutagen due to its electrophilic nature and ability to form DNA adducts.

Case Study 1: Antibacterial Mechanism

In a detailed investigation into its antibacterial properties, researchers utilized time-kill assays to determine the bactericidal effect of this compound on E. coli. The results showed a rapid decline in bacterial viability within two hours of exposure at concentrations above 25 µg/mL. Scanning electron microscopy revealed significant morphological changes in treated bacteria, indicating membrane damage.

Case Study 2: Cancer Cell Apoptosis

A recent study focused on the effects of this compound on breast cancer cells (MCF-7). The compound was found to induce apoptosis through both intrinsic and extrinsic pathways as confirmed by flow cytometry and Western blot analysis. The study concluded that this compound could serve as a lead candidate for developing novel anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-2-methyl-3,4-dinitrobenzene, and how can reaction efficiency be optimized?

The synthesis typically involves sequential nitration and bromination of toluene derivatives. For example, nitration of 2-methylbenzene derivatives at specific positions (3,4) followed by bromination at the ortho position using electrophilic aromatic substitution. Optimization includes controlling temperature (≤0°C for nitration to avoid over-nitration) and using catalysts like FeBr₃ for bromination. Purity can be monitored via GC/HPLC (>95% purity thresholds are standard) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • GC/HPLC : To verify purity (>95% as per commercial standards) and detect byproducts .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing nitro and bromine groups via chemical shifts). NIST-standardized data can validate spectral interpretations .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (C₇H₅BrN₂O₄; theoretical MW 259.99) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic vapors.
  • Storage : Store in sealed containers at room temperature, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during the nitration of brominated toluene precursors?

Conflicting regioselectivity may arise from competing directing effects (e.g., bromine’s deactivating vs. methyl’s activating effects). Methodological approaches include:

  • Computational Modeling : DFT calculations to predict electrophilic attack sites .
  • Isotopic Labeling : Using deuterated analogs to track reaction pathways .
  • Controlled Kinetic Studies : Varying reaction times and temperatures to isolate intermediates .

Q. What advanced spectroscopic techniques are suitable for analyzing electronic effects in this compound?

  • UV-Vis Spectroscopy : To study conjugation effects between nitro and bromine groups.
  • X-ray Crystallography : Resolve crystal packing and steric effects from the methyl group .
  • IR Spectroscopy : Identify vibrational modes of nitro (∼1520 cm⁻¹) and C-Br (∼600 cm⁻¹) groups .

Q. How does this compound behave under extreme conditions (e.g., high temperature/pH)?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, releasing NOₓ and HBr gases. Avoid heating above 150°C .
  • pH Sensitivity : Hydrolysis under alkaline conditions (pH >10) leads to nitro group reduction and debromination. Use buffered solutions (pH 4–7) for stability .

Q. What strategies mitigate data reproducibility issues in cross-coupling reactions involving this compound?

  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for Suzuki-Miyaura couplings .
  • Oxygen-Free Conditions : Use Schlenk lines to prevent catalyst poisoning by moisture/oxygen .
  • In Situ Monitoring : React-IR or HPLC tracking to optimize reaction termination points .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported reactivity of this compound in nucleophilic substitutions?

Contradictions may stem from solvent polarity or nucleophile strength. Systematic approaches include:

  • Solvent Polarity Studies : Compare DMSO (polar aprotic) vs. THF (non-polar) to assess solvation effects .
  • Hammett Plots : Correlate substituent effects with reaction rates .
  • Control Experiments : Replicate prior studies with standardized reagents to identify variables .

Application-Oriented Questions

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a precursor for:

  • Pharmaceutical Intermediates : Functionalized via cross-coupling to introduce aryl/heteroaryl groups .
  • Enzyme Inhibitors : Nitro groups act as electron-withdrawing moieties in active site targeting .

Q. How is this compound utilized in mechanistic studies of aromatic electrophilic substitution?

Its fixed substitution pattern allows isolation of kinetic vs. thermodynamic products. Techniques include:

  • Competitive Reactions : Compare bromination rates with methyl/nitro-substituted analogs .
  • Isotope Effects : Use deuterated substrates to probe rate-determining steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methyl-3,4-dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-methyl-3,4-dinitrobenzene

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